4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Morpholine is a common organic compound having the chemical formula O(CH2CH2)2NH. This heterocycle features both amine and ether functional groups. Because of the amine, morpholine is a base; its conjugate acid is called morpholinium.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and are promising as Type II photosensitizers for cancer treatment in photodynamic therapy due to their efficient photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Breast Cancer Agent
Another study involved the design, synthesis, and evaluation of a novel compound for its anti-breast cancer activity. The compound showed significant anticancer activity against MCF-7 breast cancer cell lines, with molecular docking studies suggesting its strong binding to the estrogen receptor α (ERα), indicating its potential as a potent anti-breast cancer agent (Kumar et al., 2021).
Carbonic Anhydrase Inhibitors for Glaucoma Treatment
Research into sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold revealed their strong affinity towards carbonic anhydrase isozymes, important for treating conditions like glaucoma. These inhibitors demonstrated good water solubility and effective intraocular pressure-lowering properties when administered topically (Casini et al., 2002).
Photoinitiators for UV-Curable Coatings
Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties were investigated for their role as photoinitiators in UV-curable pigmented coatings. These copolymeric systems displayed synergistic effects, indicating their potential utility in the development of efficient UV-curable systems for industrial applications (Angiolini et al., 1997).
Palladium Aryl Sulfonate Catalysts for Polymerization
Palladium aryl sulfonate phosphine catalysts were explored for their effectiveness in the copolymerization of acrylates with ethene, leading to the formation of high molecular weight polymers. Such catalysts offer valuable insights into the development of novel polymerization processes for industrial applications (Skupov et al., 2007).
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-11-16(3-4-18(14)23-2)26(21,22)19-12-17(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,17,19H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOSAHCDPWEELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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